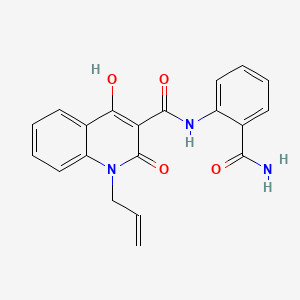
1-ALLYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (2-CARBAMOYL-PHENYL)-AMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-ALLYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (2-CARBAMOYL-PHENYL)-AMIDE is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-ALLYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (2-CARBAMOYL-PHENYL)-AMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the allyl group: This can be done via an allylation reaction using allyl bromide and a base such as potassium carbonate.
Carboxylation and amidation: The carboxylic acid group can be introduced through carboxylation reactions, and the amide group can be formed by reacting the carboxylic acid with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
1-ALLYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (2-CARBAMOYL-PHENYL)-AMIDE can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation products: Epoxides, aldehydes.
Reduction products: Alcohols.
Substitution products: Nitroquinolines, halogenated quinolines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinoline derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive quinolines.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-ALLYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (2-CARBAMOYL-PHENYL)-AMIDE would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes and receptors, modulating their activity. The molecular targets might include:
DNA topoisomerases: Inhibiting these enzymes can lead to anticancer effects.
GABA receptors: Modulation of these receptors can have anxiolytic or anticonvulsant effects.
相似化合物的比较
Similar Compounds
Quinine: An antimalarial drug with a quinoline core.
Chloroquine: Another antimalarial drug, structurally similar to quinine.
Ciprofloxacin: A fluoroquinolone antibiotic.
Uniqueness
1-ALLYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (2-CARBAMOYL-PHENYL)-AMIDE is unique due to the presence of both an allyl group and a carbamoyl-phenyl amide moiety, which might confer distinct chemical and biological properties compared to other quinoline derivatives.
属性
CAS 编号 |
313985-99-8 |
|---|---|
分子式 |
C20H17N3O4 |
分子量 |
363.4g/mol |
IUPAC 名称 |
N-(2-carbamoylphenyl)-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide |
InChI |
InChI=1S/C20H17N3O4/c1-2-11-23-15-10-6-4-8-13(15)17(24)16(20(23)27)19(26)22-14-9-5-3-7-12(14)18(21)25/h2-10,24H,1,11H2,(H2,21,25)(H,22,26) |
InChI 键 |
ANAKUKDJYCGCHI-UHFFFAOYSA-N |
SMILES |
C=CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3C(=O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Butyl 4-{[(1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B604531.png)
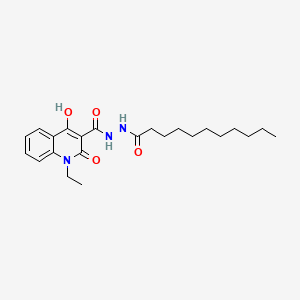
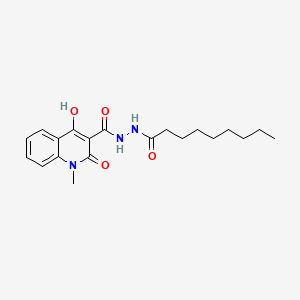
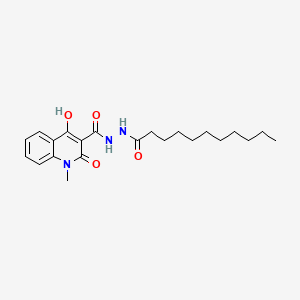
![N'-[(2-bromophenyl)carbonyl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B604538.png)
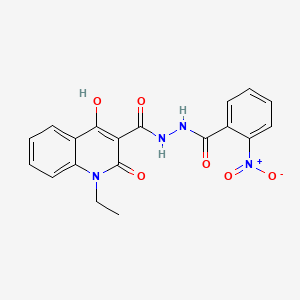
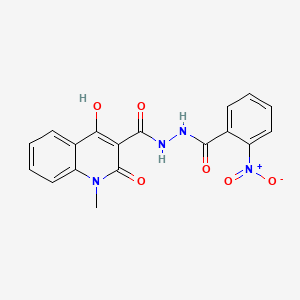
![4-chloro-N'-[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B604541.png)
![4-bromo-N'-[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B604542.png)
![4-bromo-N'-[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B604543.png)
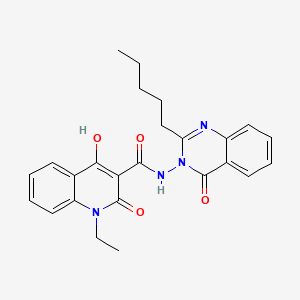
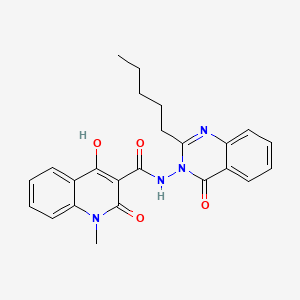
![2-[(3-Chloro-4-methylanilino)methylene]-4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione](/img/structure/B604551.png)
![N-[(E)-1H-indol-3-ylmethylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B604553.png)
